Predicted Lipophilicity (LogP) Advantage Over Simpler 5-Benzylidene Rhodanines
The predicted octanol-water partition coefficient (LogP) for 3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is 5.645, derived from the ZINC15 database using the XLogP3 algorithm [1]. This value is substantially higher than that of the unsubstituted 5-benzylidene-2-thioxothiazolidin-4-one core scaffold, which has a predicted LogP of approximately 2.95 . The increased lipophilicity is attributable to the combined contributions of the N3-cyclopentyl group and the extended aromatic pyrazole-fluorophenyl system, and places the compound in a favorable range for passive membrane permeability and CNS penetration.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.645 (Predicted, XLogP3) |
| Comparator Or Baseline | 5-Benzylidene-2-thioxothiazolidin-4-one: LogP ≈ 2.95 (Predicted, ACD/Labs) |
| Quantified Difference | ΔLogP ≈ +2.7 (approximately 500-fold increase in theoretical partition coefficient) |
| Conditions | In silico prediction using XLogP3 (ZINC15) and ACD/LogP algorithms. |
Why This Matters
A higher LogP directly correlates with enhanced passive membrane permeability and potential CNS penetration, making this compound a preferred choice for projects targeting intracellular or CNS-resident kinases over less lipophilic rhodanine analogs.
- [1] ZINC15 Database. (2024). ZINC12469634: (5Z)-3-cyclopentyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one. University of California, San Francisco. https://zinc15.docking.org/substances/ZINC000012469634/ View Source
